N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYCRRLGWUGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound characterized by its unique structural features, including a dioxaspiro framework and oxalamide functional groups. This compound has drawn attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 373.83 g/mol. The presence of the dioxaspiro structure contributes to the compound's stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClN3O4 |
| Molecular Weight | 373.83 g/mol |
| Structural Features | Dioxaspiro, Oxalamide |
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. The spirocyclic structure allows for unique binding capabilities, potentially modulating the activity of target proteins involved in various biological processes.
Biological Activity
Research indicates that derivatives of compounds with similar structural motifs exhibit significant biological activities, particularly as agonists or antagonists for various receptors:
- Serotonin Receptors : Compounds with dioxaspiro structures have been reported as potent agonists for serotonin receptors (5-HT1AR), which play crucial roles in mood regulation and pain perception .
- Pain Management : In studies involving related compounds, antinociceptive activities have been observed, suggesting potential applications in pain management .
Case Studies and Research Findings
- Receptor Binding Studies : A series of derivatives similar to this compound were synthesized and evaluated for their binding affinity at serotonin receptors. Notably, some derivatives demonstrated high selectivity and potency, indicating promising therapeutic potential .
- Antinociceptive Activity : In experimental models, certain derivatives exhibited significant antinociceptive effects in the mouse formalin test, highlighting their potential as analgesic agents .
Comparative Analysis
The biological activity of this compound can be compared to other oxalamide derivatives to understand its unique properties better:
| Compound | Biological Activity | Notes |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide | Potent 5-HT1A agonist | High selectivity for serotonin receptors |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide | Antinociceptive activity | Effective in pain models |
Comparison with Similar Compounds
Structural Analogs
Spirocyclic Oxalamides
Compounds containing the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group share a rigid spirocyclic ether framework. Key examples include:
Key Observations :
Non-Spiro Oxalamides
Compounds lacking the spirocyclic structure but sharing the oxalamide backbone:
Key Observations :
- The target compound’s spiro ring replaces flexible chains (e.g., phenethyl in compound 56) or bulky groups (e.g., adamantyl in compound 6), balancing rigidity and moderate lipophilicity .
- Non-spiro compounds like S336 prioritize solubility via polar substituents (e.g., pyridyl), suggesting divergent design goals (e.g., taste modulation vs. enzyme inhibition) .
Physicochemical and Metabolic Properties
- Molecular Weight : The target compound (~375.9 g/mol) falls within the range of spirocyclic analogs (346.4–362.4 g/mol), suggesting compliance with drug-likeness guidelines .
- Metabolic Stability : Oxalamides like S336 () resist amide hydrolysis in hepatocytes, implying that the target’s spiro structure may further hinder metabolic degradation .
Q & A
Q. What are the recommended synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide, and how can reaction yields be optimized?
The synthesis of oxalamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For the target compound, a two-step approach is suggested:
- Step 1 : Prepare the 1,4-dioxaspiro[4.5]decan-2-ylmethylamine intermediate via reductive amination of the corresponding ketone (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethanone) using sodium cyanoborohydride or catalytic hydrogenation .
- Step 2 : Couple the intermediate with 4-chlorobenzylamine using a carbodiimide-based reagent (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Reaction optimization may include:
- Temperature control (0–25°C) to minimize side reactions .
- Use of coupling additives like HOBt to enhance amide bond formation efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion ([M+H]⁺) to the theoretical mass (C₁₉H₂₄ClN₂O₄: calculated 397.1425) .
- HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting data regarding the biological activity of this compound across different assay systems?
Discrepancies in biological activity may arise from assay-specific conditions or compound stability. Mitigation strategies include:
- Stability Studies : Perform LC-MS under physiological conditions (pH 7.4, 37°C) to detect degradation products. Adjust buffer systems (e.g., add antioxidants) if decomposition occurs .
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) to confirm activity trends .
- Target Engagement Assays : Employ biophysical techniques like surface plasmon resonance (SPR) to directly measure binding affinity to the proposed target, bypassing cellular variability .
Q. How can computational modeling be utilized to predict the binding interactions of this compound with target enzymes or receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of a crystallized enzyme (e.g., PDB ID 3ERT for estrogen receptors). Key parameters:
- Flexible ligand docking to account for spirocyclic ring conformational changes.
- Scoring functions (e.g., MM/GBSA) to rank binding poses .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. Analyze hydrogen bonding (e.g., between oxalamide carbonyls and receptor residues) and hydrophobic interactions (4-chlorobenzyl group) .
- SAR Analysis : Compare with analogs (e.g., replacing the dioxaspiro group with piperidine) to identify critical pharmacophores .
Q. What experimental designs are recommended for evaluating the metabolic stability and pharmacokinetic (PK) properties of this compound in preclinical models?
- In Vitro Metabolism :
- In Vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h. Calculate:
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental results for the solubility of this compound?
- Re-evaluate Force Fields : Compare predicted solubility (via COSMO-RS) with experimental shake-flask data (pH 7.4 PBS). Adjust computational parameters (e.g., dielectric constant) if deviations exceed 1 log unit .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which significantly impact solubility .
- Co-Solvency Studies : Test solubility enhancers (e.g., PEG 400, DMSO) and correlate with Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
